3-Amino-10-methylacridinium

Description

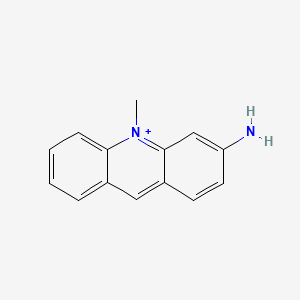

3-Amino-10-methylacridinium is a quaternary acridinium salt characterized by a methyl group at the 10-position and an amino group at the 3-position of the acridine core. Its structure (CAS: 86-40-8; EC: 201-668-8) confers unique photochemical and biological properties, making it a compound of interest in chemiluminescence, DNA intercalation, and antiparasitic applications . Notably, its derivatives, such as 3-amino-6-azido-10-methylacridinium chloride (CAS: 122194-05-2), exhibit enhanced trypanocidal activity under irradiation, acting as photoaffinity probes for targeting Trypanosoma brucei .

Propriétés

Numéro CAS |

23045-45-6 |

|---|---|

Formule moléculaire |

C14H13N2+ |

Poids moléculaire |

209.27 g/mol |

Nom IUPAC |

10-methylacridin-10-ium-3-amine |

InChI |

InChI=1S/C14H12N2/c1-16-13-5-3-2-4-10(13)8-11-6-7-12(15)9-14(11)16/h2-9,15H,1H3/p+1 |

Clé InChI |

NJLGSVSVNHBQEG-UHFFFAOYSA-O |

SMILES canonique |

C[N+]1=C2C=C(C=CC2=CC3=CC=CC=C31)N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 3-Amino-10-methylacridinium can be achieved through several methods. One common synthetic route involves the cyclization of 3-amino-N-phenyl-1-naphthylamine in the presence of formic acid and polyphosphoric acid (PPA), which yields the desired acridine derivative . Industrial production methods often involve similar cyclization reactions but may use different catalysts or reaction conditions to optimize yield and purity.

Analyse Des Réactions Chimiques

3-Amino-10-methylacridinium undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and zinc metal for reduction. The major products formed depend on the specific reaction conditions but often include acridone derivatives and substituted acridinium compounds.

Applications De Recherche Scientifique

3-Amino-10-methylacridinium has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-Amino-10-methylacridinium primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the DNA helix .

Comparaison Avec Des Composés Similaires

Comparison with Similar Acridinium Derivatives

The following table summarizes key structural and functional differences between 3-amino-10-methylacridinium and its analogs:

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity The 3-amino group in this compound is critical for its trypanocidal activity, as evidenced by its EC₅₀ of 10⁻⁷ M under irradiation . In contrast, 9-amino-3,6-dimethoxy-10-methylacridinium prioritizes DNA intercalation due to its planar structure and methoxy groups, which enhance π-π stacking with nucleic acids . 6-Azido derivatives (e.g., 3-amino-6-azido-10-methylacridinium chloride) demonstrate photoactivatable properties, enabling targeted covalent binding to parasitic enzymes .

Chemiluminescence and Stability 9-Ethyl-10-methylacridinium exhibits stronger chemiluminescence than this compound, attributed to its ethyl group stabilizing excited-state intermediates . 3,6-Diamino-10-methylacridinium shows superior thermal stability (decomposition >250°C) compared to this compound, making it suitable for high-temperature applications .

Synthetic Accessibility 3-Chloro-10-methylacridin-9(10H)-one (CAS: 58658-41-6) serves as a versatile precursor for synthesizing amino- or azido-substituted derivatives via nucleophilic substitution . The synthesis of 9-amino-3,6-dimethoxy-10-methylacridinium involves phosphorus pentachloride and alkyl amines, a method less applicable to this compound due to steric hindrance at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.